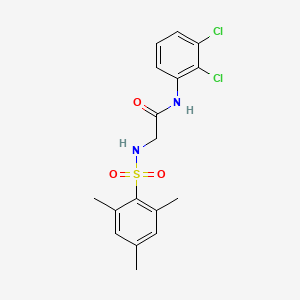![molecular formula C20H23N3O4S B4068600 N-(sec-butyl)-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4068600.png)
N-(sec-butyl)-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide
Descripción general
Descripción
N-(sec-butyl)-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as NB-DAB (4-nitrobenzyl-2-acetamido-N-(2-butyl)-benzamide) and has been found to have interesting properties that make it useful for various applications.
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide involves the inhibition of HDACs. This inhibition leads to changes in gene expression, which can have various effects on cellular processes. In cancer cells, inhibition of HDACs can lead to cell cycle arrest and apoptosis, which can slow or stop the growth of tumors.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs in various cell types, including cancer cells and neurons. Inhibition of HDACs can lead to changes in gene expression, which can have various effects on cellular processes. In cancer cells, inhibition of HDACs can lead to cell cycle arrest and apoptosis, which can slow or stop the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(sec-butyl)-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide in lab experiments is its ability to selectively inhibit HDACs. This can allow researchers to study the effects of HDAC inhibition on cellular processes, without affecting other enzymes or cellular pathways. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(sec-butyl)-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide. One area of interest is its potential use in the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Additionally, research is needed to identify any potential side effects or toxicity associated with its use. Another area of interest is its use as a tool for studying the role of HDACs in cellular processes. Further studies are needed to determine the specific effects of HDAC inhibition on different cellular pathways and processes.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide has been found to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders. Inhibition of HDACs has been shown to have therapeutic potential for these diseases.
Propiedades
IUPAC Name |
N-butan-2-yl-2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-3-14(2)21-20(25)17-6-4-5-7-18(17)22-19(24)13-28-12-15-8-10-16(11-9-15)23(26)27/h4-11,14H,3,12-13H2,1-2H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTVOHNYGUTRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-({[(4-nitrobenzyl)sulfanyl]acetyl}amino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 2-({[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)terephthalate](/img/structure/B4068530.png)

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4068550.png)

![N-allyl-2-({N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4068561.png)
![methyl (4-{5-[(benzylamino)carbonyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl}-2-bromo-6-methoxyphenoxy)acetate](/img/structure/B4068569.png)
![2-({methyl[(3-pyridin-3-ylisoxazol-5-yl)methyl]amino}methyl)nicotinic acid](/img/structure/B4068577.png)
![1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B4068589.png)
![2-methyl-N-{[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4068603.png)


![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide](/img/structure/B4068621.png)
![N-{1-[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4068627.png)
![N-(sec-butyl)-2-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4068628.png)